molecular formula C8H12BrN3OS B1400220 4-(5-Bromo-1,3,4-thiadiazol-2-yl)-cis-2,6-dimethylmorpholine CAS No. 1357147-40-0

4-(5-Bromo-1,3,4-thiadiazol-2-yl)-cis-2,6-dimethylmorpholine

Cat. No.: B1400220
CAS No.: 1357147-40-0
M. Wt: 278.17 g/mol
InChI Key: YVYAMLQGTQKWOA-OLQVQODUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-(5-Bromo-1,3,4-thiadiazol-2-yl)-cis-2,6-dimethylmorpholine” is a chemical compound with the CAS Number: 1341405-19-3 . It is a solid substance .

Scientific Research Applications

Photodynamic Therapy Application

  • Zinc Phthalocyanine Derivatives : A study highlighted the synthesis and characterization of new zinc phthalocyanine derivatives, including those substituted with benzenesulfonamide groups containing Schiff base derivatives of 1,3,4-thiadiazole. These compounds demonstrated useful properties for photodynamic therapy, particularly in cancer treatment due to their high singlet oxygen quantum yield and good fluorescence properties, making them potential Type II photosensitizers (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial and Antiproliferative Properties

  • Schiff Bases Derived from 1,3,4-Thiadiazole : Schiff bases derived from 1,3,4-thiadiazole compounds were synthesized to explore their biological activities. These compounds displayed high DNA protective ability against oxidative stress and strong antimicrobial activity against specific pathogens, with potential use in chemotherapy drugs for more efficient cancer therapy (Gür et al., 2020).

Antitubercular and Antifungal Activity

  • Imidazo[2,1-b][1,3,4] Thiadiazole Derivatives : Novel derivatives of imidazo[2,1-b][1,3,4]thiadiazole were synthesized and evaluated for their antitubercular and antifungal activities. Some of these compounds displayed significant efficacy against these diseases, indicating potential pharmaceutical applications (Syed, Ramappa, & Alegaon, 2013).

Anticonvulsant Agents

  • Thiadiazolyl and Thiazolidinonyl Quinazolinones : A series of compounds combining thiadiazolyl and thiazolidinonyl with quinazolinones were developed and tested for anticonvulsant activity. Some of these compounds demonstrated promising results compared to standard drugs, offering new avenues for anticonvulsant therapies (Archana, Srivastava, & Kumar, 2002).

Modification of Azoles

  • Azole Derivatives : Research into the modification of azoles, including 1,3,4-thiadiazole, explored the synthesis of new derivatives combining the azole ring with other cyclic compounds. These substances, due to their multiple pharmacophoric fragments, showed potential as biologically active compounds (Ibrayev et al., 2020).

Anticancer Activity

  • Imidazo[2,1-b][1,3,4]-thiadiazole Derivatives : A series of imidazo[2,1-b][1,3,4]-thiadiazole derivatives were synthesized and evaluated for their anticancer activity. Certain derivatives exhibited selective antitumor activity, especially against leukemic cancer cell lines (Noolvi et al., 2011).

Safety and Hazards

The compound has been classified with the signal word “Warning” and has the hazard statements H302-H315-H319-H332-H335 . The precautionary statements include P261-P280-P305+P351+P338 .

Biochemical Analysis

Biochemical Properties

4-(5-Bromo-1,3,4-thiadiazol-2-yl)-cis-2,6-dimethylmorpholine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain microbial enzymes, thereby exhibiting antimicrobial properties . The compound’s interaction with proteins often involves binding to specific active sites, leading to inhibition or modulation of the protein’s function. This interaction is crucial for its role as an antimicrobial agent, as it disrupts essential biochemical pathways in microorganisms.

Cellular Effects

The effects of this compound on cells are profound. It influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect cell signaling pathways by modulating the activity of key signaling molecules, leading to altered cellular responses . Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins, resulting in changes in the expression levels of specific genes. These changes can impact cellular metabolism, leading to altered metabolic flux and energy production.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves binding interactions with biomolecules, such as enzymes and proteins. By binding to the active sites of enzymes, the compound can inhibit their activity, leading to disrupted biochemical pathways . Additionally, it can modulate gene expression by interacting with transcription factors or other regulatory proteins, resulting in changes in the transcriptional activity of specific genes. These molecular interactions are crucial for the compound’s biological activity and therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to reduced efficacy . Long-term exposure to the compound can result in sustained changes in cellular function, including altered gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as antimicrobial or anticancer activity . At higher doses, it can cause toxic or adverse effects, including cellular damage and organ toxicity. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent. Careful dosage optimization is essential to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in metabolic processes. For example, the compound can inhibit specific enzymes involved in microbial metabolism, leading to disrupted metabolic flux and reduced energy production . These interactions are crucial for the compound’s antimicrobial activity and its potential as a therapeutic agent.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound can be transported across cell membranes through specific transporters or binding proteins . Once inside the cell, it can localize to specific compartments or organelles, where it exerts its effects. The compound’s distribution within tissues can influence its therapeutic efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm, where it can interact with enzymes and other proteins involved in metabolic processes. The subcellular localization of the compound is essential for its biological activity and therapeutic potential.

Properties

IUPAC Name

(2S,6R)-4-(5-bromo-1,3,4-thiadiazol-2-yl)-2,6-dimethylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12BrN3OS/c1-5-3-12(4-6(2)13-5)8-11-10-7(9)14-8/h5-6H,3-4H2,1-2H3/t5-,6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVYAMLQGTQKWOA-OLQVQODUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2=NN=C(S2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@@H](O1)C)C2=NN=C(S2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BrN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(5-Bromo-1,3,4-thiadiazol-2-yl)-cis-2,6-dimethylmorpholine
Reactant of Route 2
4-(5-Bromo-1,3,4-thiadiazol-2-yl)-cis-2,6-dimethylmorpholine
Reactant of Route 3
Reactant of Route 3
4-(5-Bromo-1,3,4-thiadiazol-2-yl)-cis-2,6-dimethylmorpholine
Reactant of Route 4
Reactant of Route 4
4-(5-Bromo-1,3,4-thiadiazol-2-yl)-cis-2,6-dimethylmorpholine
Reactant of Route 5
4-(5-Bromo-1,3,4-thiadiazol-2-yl)-cis-2,6-dimethylmorpholine
Reactant of Route 6
Reactant of Route 6
4-(5-Bromo-1,3,4-thiadiazol-2-yl)-cis-2,6-dimethylmorpholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.